molecular formula C10H24CuN2O2 B596864 Bis(dimethylamino-2-propoxy)copper(II) CAS No. 185827-91-2

Bis(dimethylamino-2-propoxy)copper(II)

カタログ番号 B596864
CAS番号: 185827-91-2
分子量: 267.86
InChIキー: AZOFWQDMTKZNMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

“Bis(dimethylamino-2-propoxy)copper(II)” is an organometallic compound . It is also known as Cu(dmap)2 . This compound is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

“Bis(dimethylamino-2-propoxy)copper(II)” has been used as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications at temperatures ranging from 135 to 170°C . The compound has been shown to undergo ALD using a variety of reducing agents including diethyl zinc, formic acid/hydrazine, and boranedimethylamine .


Molecular Structure Analysis

The molecular structure of “Bis(dimethylamino-2-propoxy)copper(II)” is represented by the linear formula Cu(C5H12NO)2 . The compound has a molecular weight of 267.86 g/mol .


Chemical Reactions Analysis

“Bis(dimethylamino-2-propoxy)copper(II)” is used in the preparation of Cu, Cu2O, or Cu2S films for electronic applications . It is used as an ALD/CVD precursor, indicating its involvement in chemical reactions that lead to the formation of these films .


Physical And Chemical Properties Analysis

“Bis(dimethylamino-2-propoxy)copper(II)” appears as a violet crystalline solid . The exact melting point, boiling point, density, and solubility in H2O are not specified . The compound has an exact mass of 267.113 g/mol .

科学的研究の応用

  • Electrochemical Properties and Catalysis : A study highlighted the electrochemical properties of copper(II) complexes, including Bis(dimethylamino-2-propoxy)copper(II), and their application in catalyzing aerobic oxidation of benzyl alcohol (David de Bellefeuille et al., 2015).

  • Wood Preservation : Investigation into Bis(dimethylamino-2-propoxy)copper(II) as a potential wood preservative revealed that its effectiveness against fungal decay was similar to that of ammoniacal copper sulfate and chromated copper arsenate (W. He, J. Simonsen, J. Morrell, 1997).

  • Atomic Layer Deposition : Bis(dimethylamino-2-propoxy)copper(II) has been used as a precursor for atomic layer deposition to grow films of Cu2O, demonstrating its application in material science and nanotechnology (J. Avila et al., 2017).

  • Copper Metallization : The compound has been utilized in metal-organic chemical vapor deposition (MOCVD) for copper metallization in 3D Through-Silicon Via (TSV) interconnects, highlighting its relevance in advanced semiconductor technologies (Sabrina Fadloun et al., 2018).

  • Solar Cell Applications : Its derivatives have been used in dye-sensitized solar cells with copper redox shuttles, showing a significant potential in renewable energy applications (Yu Bai et al., 2011).

Safety and Hazards

“Bis(dimethylamino-2-propoxy)copper(II)” is associated with certain hazards. The compound has been assigned the signal word ‘Warning’ and hazard statements H315-H319-H335 . Precautionary measures include avoiding contact with the eyes and skin .

将来の方向性

“Bis(dimethylamino-2-propoxy)copper(II)” continues to be a subject of research, particularly in its use as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications . Its potential for further applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others may be explored in future studies .

作用機序

Target of Action

Bis(dimethylamino-2-propoxy)copper(II), also known as copper;1-(dimethylamino)propan-2-ol, is primarily used in the preparation of copper (Cu), copper(I) oxide (Cu2O), and copper(I) sulfide (Cu2S) films for electronic applications . These materials are the primary targets of the compound’s action.

Mode of Action

The compound acts as an atomic layer deposition (ALD) and chemical vapor deposition (CVD) precursor . It interacts with its targets (Cu, Cu2O, or Cu2S films) by depositing a thin layer of the compound onto the target surface. This process occurs at temperatures ranging from 135 to 170°C .

Biochemical Pathways

The compound plays a crucial role in the synthesis of cu, cu2o, or cu2s films, which are essential in various electronic applications .

Result of Action

The primary result of the action of Bis(dimethylamino-2-propoxy)copper(II) is the formation of Cu, Cu2O, or Cu2S films. These films are essential components in various electronic applications . The compound’s action facilitates the deposition of these films onto surfaces, contributing to the manufacture and performance of electronic devices.

Action Environment

The action of Bis(dimethylamino-2-propoxy)copper(II) is influenced by environmental factors such as temperature and air/moisture sensitivity. The deposition process occurs at temperatures ranging from 135 to 170°C . Additionally, the compound is sensitive to air and moisture , which may influence its stability and efficacy.

特性

IUPAC Name

copper;1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHFURGQRDMERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26CuN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185827-91-2
Record name Bis(dimethylamino-2-propoxy)copper(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What makes Bis(dimethylamino-2-propoxy)copper(II) a suitable precursor for copper oxide thin films?

A1: Bis(dimethylamino-2-propoxy)copper(II) (Cudmap) exhibits several advantageous characteristics as a precursor in Atomic Layer Deposition (ALD) for copper oxide thin films:

  • High Growth Rate: Cudmap demonstrates a relatively high growth rate compared to other copper precursors. [] This allows for faster and more efficient deposition processes, which is crucial for industrial applications.
  • Crystalline Deposits: Initially, Cudmap with ozone as a co-reactant allows for the deposition of crystalline copper oxide (CuO) films at relatively low temperatures (150 °C). [] This crystallinity can be beneficial for specific applications requiring ordered structures.
  • Stoichiometric Modularity: Cudmap's structure allows for controlled doping with other elements, such as aluminum, by alternating ALD cycles with different precursors. [] This enables fine-tuning of the film's properties by precisely adjusting the composition.

Q2: What challenges arise when using Bis(dimethylamino-2-propoxy)copper(II) for copper metallization in 3D Through-Silicon Via (TSV) integration?

A2: While MOCVD using Bis(dimethylamino-2-propoxy)copper(II) shows promise for copper metallization in TSVs, challenges remain:

  • High Aspect Ratio Filling: Uniformly filling high-aspect-ratio TSVs with copper remains a significant hurdle. Further research is needed to optimize deposition parameters and achieve void-free, continuous copper films along the entire depth and sidewalls of these structures. []
  • Seed Layer Integration: Integrating the thin copper seed layer deposited via MOCVD seamlessly with subsequent electroplating steps for bulk copper filling requires careful process control and optimization to ensure good adhesion and electrical conductivity throughout the TSV. []

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